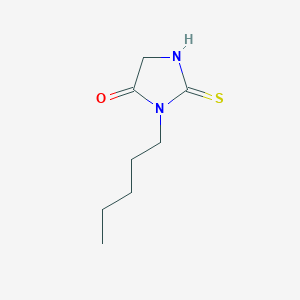

3-Pentyl-2-sulfanylideneimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pentyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-2-3-4-5-10-7(11)6-9-8(10)12/h2-6H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGKELXAUUBCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentyl 2 Sulfanylideneimidazolidin 4 One and Analogues

Foundational Synthetic Approaches to 2-Sulfanylideneimidazolidin-4-ones

The fundamental approaches to constructing the 2-sulfanylideneimidazolidin-4-one ring, also known as the 2-thiohydantoin (B1682308) nucleus, have been established for many years. These methods typically involve the condensation of precursors that contain the necessary nitrogen, carbon, and sulfur atoms to form the five-membered heterocyclic system. jchemrev.com

Cyclocondensation reactions are a cornerstone for the synthesis of polyazaheterocycles, including the imidazolidinone core. nih.gov These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or ammonia. One of the most direct methods involves the condensation of α-amino acids with thiourea (B124793) at high temperatures (170-220°C) in the absence of a solvent. nih.gov This approach provides moderate to high yields of 5-substituted 2-thiohydantoins. nih.gov

Another widely used cyclocondensation strategy begins with the reaction of thiosemicarbazide (B42300) with an aldehyde to form a thiosemicarbazone. This intermediate then undergoes cyclization with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as fused sodium acetate (B1210297) to yield the 2-thioxoimidazolidin-4-one ring. researchgate.netresearchgate.net A classic, though less common for thio-analogues, is the Biltz synthesis, which traditionally involves the reaction of benzil (B1666583) with urea. An adaptation using thiourea can produce 5,5-diphenyl-2-thiohydantoin. ucl.ac.be

| Method | Reactants | Conditions | Product | Ref. |

| Direct Condensation | α-Amino Acid, Thiourea | 170-220°C, Solvent-free | 5-Substituted-2-thiohydantoin | nih.gov |

| Two-Step Cyclization | Thiosemicarbazide, Aldehyde, Ethyl Chloroacetate | Base (e.g., NaOAc), Heat | 3-Amino-5-substituted-2-thioxoimidazolidin-4-one derivatives | researchgate.netresearchgate.net |

| Biltz Synthesis Analogue | Benzil, Thiourea | Base (e.g., KOH), Solvent (e.g., DMSO) | 5,5-Diphenyl-2-thiohydantoin | ucl.ac.be |

The thiohydantoin ring is a versatile scaffold found in many biologically active molecules. jchemrev.com Specific strategies for its construction often focus on creating diversity at various positions on the ring. The reaction of α-amino acids or their esters with isothiocyanates is a primary method for preparing N-3 substituted thiohydantoins. For example, Fmoc-protected amino acids can be reacted with various isothiocyanates, followed by a base-mediated cyclization to yield 3,5-disubstituted thiohydantoins. youngin.com Microwave-assisted synthesis has been shown to accelerate these reactions significantly. ucl.ac.beyoungin.com

A one-pot, three-component procedure has also been developed, involving the reaction of an α-amino acid ester with an aldehyde, followed by reduction of the resulting imine and subsequent addition of an isothiocyanate to form the thiohydantoin derivative. jchemrev.com An older, yet foundational method reported by Johnson involves the reaction of acyl α-amino acid derivatives, such as hippuric acid, with thiocyanate (B1210189) in acetic anhydride (B1165640). jchemrev.com This reaction proceeds through an azlactone intermediate, which is then opened by the thiocyanate and subsequently cyclizes to form the thiohydantoin ring. jchemrev.com

Contemporary Synthetic Strategies for N-Substituted 2-Sulfanylideneimidazolidin-4-ones

Modern synthetic chemistry has introduced advanced catalytic methods to improve the efficiency, selectivity, and environmental friendliness of imidazolidinone synthesis. These strategies are particularly important for producing N-substituted derivatives like 3-pentyl-2-sulfanylideneimidazolidin-4-one with high precision.

Catalytic approaches, employing either metals or small organic molecules (organocatalysts), have become powerful tools for constructing the imidazolidinone scaffold. mdpi.com These methods often proceed under milder conditions and can provide access to chiral, enantioenriched products.

Transition metal catalysis offers elegant pathways to the imidazolidinone core. Palladium-catalyzed reactions are particularly prominent. For instance, imidazolidin-2-ones can be formed via Pd-catalyzed intramolecular diamination of alkenes. organic-chemistry.org Another sophisticated approach is the Pd-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates to isocyanates, which yields enantioenriched imidazolidinones. organic-chemistry.orgnih.gov This method is valuable for creating chiral structures. nih.gov

Other metals have also been employed. Gold(I)-N-heterocyclic carbene complexes can catalyze the intramolecular dihydroamination of allenes to form bicyclic imidazolidin-2-ones in a redox-neutral and atom-economic fashion. mdpi.com Nickel-catalyzed cycloaddition of aziridines with isocyanates has been shown to produce imidazolidinone derivatives after isomerization of an initial iminooxazolidine product. organic-chemistry.org While many examples focus on the oxygen-containing imidazolidin-2-one, these catalytic cycles can often be adapted for the synthesis of their thio-analogues.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Ref. |

| Palladium (Pd) | Asymmetric Allylic Cycloaddition | N-containing Allylic Carbonates, Isocyanates | Chiral Imidazolidinones | organic-chemistry.orgnih.gov |

| Gold (Au) | Intramolecular Dihydroamination | Allene-tethered Ureas | Bicyclic Imidazolidinones | mdpi.com |

| Nickel (Ni) | [3+2] Cycloaddition | Aziridines, Isocyanates | Iminooxazolidines (isomerize to Imidazolidinones) | organic-chemistry.org |

| Copper (Cu) | 1,3-Dipolar Cycloaddition | Azomethine Ylides, Fluorinated Imines | Fluorinated Imidazolidines | nih.gov |

Imidazolidinone derivatives, particularly those developed by MacMillan, are themselves a famous class of organocatalysts. sigmaaldrich.com They function by activating α,β-unsaturated aldehydes and ketones toward various asymmetric transformations through the formation of chiral iminium ions. sigmaaldrich.comnih.gov This has enabled highly enantioselective Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions. sigmaaldrich.comrsc.org

While much of the literature focuses on the use of imidazolidinones as catalysts, these organocatalytic principles are also applied in the synthesis of complex molecules containing the imidazolidinone ring. rsc.org For example, the reaction of an α,β-unsaturated aldehyde with a diene, catalyzed by a chiral imidazolidinone, results in a cycloadduct that incorporates a highly functionalized aldehyde. This aldehyde can then be elaborated into a more complex structure, with the imidazolidinone catalyst having dictated the stereochemistry. The synergy between organocatalysis and metal catalysis has further expanded the synthetic utility, allowing for novel transformations that build upon the imidazolidinone scaffold. rsc.org The development of organocatalysts that combine the thiohydantoin ring with other catalytic moieties, such as a pyrrolidine (B122466) ring, has also been reported to improve performance in asymmetric reactions like the Michael addition. jchemrev.com

Catalytic Reaction Protocols in Imidazolidinone Synthesis

Alkaline Earth Catalysis for Imidazolidin-2-one Derivatives

The use of alkaline earth metals as catalysts in organic synthesis has gained traction due to their low cost, low toxicity, and unique reactivity. In the context of imidazolidin-2-one synthesis, alkaline earth-based catalysts have demonstrated remarkable efficiency in promoting atom-economical, multi-component assembly reactions.

Researchers have successfully employed simple and cost-effective alkaline earth bis(amide) precatalysts, such as [Ae{N(SiMe3)2}2(THF)2] where Ae can be Mg, Ca, or Sr, for the synthesis of a variety of functionalized imidazolidine-2-ones and their thione analogues. nih.gov These reactions proceed under very mild conditions and are characterized by 100% atom efficiency, assembling the final product from terminal alkynes and heterocumulenes in a one-pot cascade. nih.gov The reaction mechanism is believed to involve a sequence of heterocumulene hydroacetylenation and alkyne hydroamidation steps, all mediated by the alkaline earth metal center. nih.gov

The choice of the alkaline earth metal can significantly influence the rate and regioselectivity of the cyclization reactions. nih.gov Furthermore, the stereoelectronic properties of the substrates also play a crucial role in determining the reaction's selectivity, although the underlying mechanism remains consistent across the group 2 metals studied. nih.gov This catalytic approach represents a significant advancement in the sustainable synthesis of imidazolidin-2-one derivatives, offering a powerful tool for the construction of these important heterocyclic compounds. A similar strategy has also been reported using zinc as the catalyst. mdpi.com

Multi-Component Reaction Approaches

One of the most well-known MCRs for the synthesis of hydantoin (B18101) derivatives, which are structurally related to imidazolidinones, is the Bucherer–Bergs reaction. nih.gov This reaction typically involves a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source to produce a 5,5-disubstituted hydantoin. nih.gov For instance, the antiepileptic drug phenytoin (B1677684) has been synthesized via a Bucherer-Bergs reaction of benzophenone, ammonium carbonate, and potassium cyanide. nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become an increasingly important tool in medicinal and synthetic chemistry due to its ability to significantly accelerate reaction rates, improve yields, and enhance product purity. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazolidin-4-one derivatives, which share a structural relationship with 2-sulfanylideneimidazolidin-4-ones. nih.gov

The application of microwave irradiation in a solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been reported, involving the condensation of thiourea, chloroacetic acid, and an aldehyde. nih.gov This method offers a green and efficient alternative to conventional heating methods. In another study, a tandem three-component reaction of aldehydes, thiosemicarbazides, and maleic anhydride was effectively assisted by microwave irradiation to produce 2-hydrazolyl-4-thiazolidinones. researchgate.net

The benefits of microwave-assisted synthesis extend to the preparation of other related heterocyclic systems. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their N-alkylated derivatives have been synthesized in high yields using microwave-assisted reactions with inexpensive and readily available reagents. nih.gov The use of microwave heating has been shown to be a highly efficient method for promoting chemical reactions by providing uniform and specific heating to the reaction mixture, leading to increased reproducibility and often cleaner reaction profiles. nih.gov

Implementation of Green Chemistry Principles in the Synthesis of 2-Sulfanylideneimidazolidin-4-ones

Development of Sustainable Reaction Conditions and Solvents

A key aspect of green chemistry is the development of sustainable reaction conditions, which often involves the use of environmentally friendly solvents or, ideally, solvent-free reactions. arkat-usa.orgresearchgate.net Water is considered one of the greenest solvents due to its non-toxic nature, abundance, and safety profile. arkat-usa.org The use of water as a solvent in organic synthesis has been extensively studied and has been shown to be effective for a variety of transformations. arkat-usa.org For instance, a sulfanilic acid-catalyzed synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been successfully carried out in water, providing a clean, rapid, and environmentally friendly alternative to traditional methods. researchgate.net

Solvent-free synthesis, often facilitated by microwave irradiation, represents another significant advancement in sustainable chemistry. researchgate.net This approach not only eliminates the need for potentially harmful organic solvents but also often leads to shorter reaction times and higher yields. researchgate.net A new method for the solvent-free synthesis of substituted imidazolidin-4-ones has been developed under both classical heating and microwave-assisted conditions, with the microwave-assisted reaction being significantly faster. researchgate.net

The development of bio-based solvents is also a promising area of research. nih.gov For example, N-isobutyl-5-methyloxazolidinone has been synthesized on a kilogram scale from renewable resources without the use of organic solvents, highlighting the potential for creating sustainable solvent alternatives. nih.gov

Catalytic Systems for Reduced Environmental Impact

The use of catalytic systems is a cornerstone of green chemistry, as catalysts can significantly reduce the environmental impact of chemical processes by enabling reactions to proceed under milder conditions, with higher selectivity, and with reduced waste generation. A wide range of catalytic systems have been developed for the synthesis of imidazolidin-2-one derivatives and related heterocycles.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Imidazolidinone-based organocatalysts, developed by MacMillan and others, have been shown to be highly effective in a variety of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. sigmaaldrich.com These catalysts operate under mild conditions and often provide high levels of enantioselectivity. sigmaaldrich.com

In addition to organocatalysts, various metal-based catalytic systems have been developed with a focus on sustainability. For example, a CuBr/ionic liquid system has been developed for the efficient and recyclable synthesis of 2-oxazolidinones from CO2, propargylic alcohols, and 2-aminoethanols. mdpi.com This system exhibits excellent activity and sustainability, with a high turnover number and the ability to be recycled. mdpi.com The use of non-toxic and cost-effective alkaline earth catalysts also represents a significant step towards greener synthetic methodologies. rsc.org These examples demonstrate the ongoing efforts to develop catalytic systems that are not only efficient but also environmentally benign.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Syntheses with high atom economy are inherently more sustainable as they generate less waste. primescholars.com Rearrangement reactions are considered to have 100% atom economy, as all the atoms of the reactant are present in the product. primescholars.com

Multi-component reactions are a prime example of an atom-economical approach to synthesis, as they are designed to incorporate most or all of the atoms from the starting materials into the final product. researchgate.net The development of 100% atom-economical methods, such as the reagentless and highly regio- and stereoselective iodosulfenylation of alkynes, showcases the potential for designing synthetic routes that are both efficient and environmentally friendly. rsc.org

In addition to maximizing atom economy, waste reduction strategies also focus on the use of recyclable catalysts and solvents. unibo.it The development of greener synthesis processes is a critical step towards transforming the chemical industry, particularly in the pharmaceutical sector, into a more sustainable enterprise. unibo.it By adhering to the 12 principles of green chemistry and utilizing measurable parameters, chemists can design and implement synthetic strategies that minimize environmental impact while maximizing efficiency. unibo.it

Interactive Data Tables

Chemical Reactivity and Derivatization Pathways of 3 Pentyl 2 Sulfanylideneimidazolidin 4 One

Intrinsic Reactivity of the 2-Sulfanylideneimidazolidin-4-one Core

The 2-sulfanylideneimidazolidin-4-one, or 2-thiohydantoin (B1682308), ring is the central hub of reactivity in 3-Pentyl-2-sulfanylideneimidazolidin-4-one. This five-membered heterocyclic system possesses several reactive sites that dictate its chemical behavior. The nature and position of substituents on this core can modulate its properties. jchemrev.com

Key reactive centers of the 2-thiohydantoin core include:

The Exocyclic Sulfur Atom (C-2): The sulfur atom is a soft nucleophile and readily participates in reactions with electrophiles. It can exist in tautomeric equilibrium with an enol form, which influences its reactivity. researchgate.net Alkylation at this position is a common transformation. jchemrev.comnih.gov

The Methylene (B1212753) Group (C-5): The protons on the C-5 carbon are acidic due to the influence of the adjacent carbonyl group (C-4). This allows for deprotonation by a base to form a nucleophilic enolate, which is central to condensation reactions. jchemrev.comjchemrev.com

The Nitrogen Atom (N-1): The proton on the N-1 nitrogen is also acidic and can be removed under basic conditions, rendering the nitrogen nucleophilic. jchemrev.com

The Carbonyl Group (C-4): While less reactive than the other sites, the carbonyl group can undergo reactions typical of ketones, although this is less frequently exploited for derivatization compared to reactions at C-5.

Directed Derivatization Strategies for Functionalization of 3-Pentyl-2-sulfanylideneimidazolidin-4-one

The inherent reactivity of the 2-thiohydantoin core allows for targeted modifications to synthesize a diverse array of derivatives. These strategies focus on exploiting the unique chemical properties of the ring's functional groups.

Electrophilic and Nucleophilic Substitutions on the Imidazolidinone Ring

The imidazolidinone ring of 3-Pentyl-2-sulfanylideneimidazolidin-4-one is amenable to both electrophilic and nucleophilic attack at specific positions.

Electrophilic Attack on Sulfur (S-Alkylation): The exocyclic sulfur atom at the C-2 position is highly nucleophilic and is the primary site for electrophilic attack. Alkylation, particularly S-methylation using reagents like methyl iodide, occurs readily and regioselectively in the presence of a mild base such as potassium carbonate. researchgate.netnih.gov This reaction proceeds via the thio-enol tautomer of the thiohydantoin ring. researchgate.net The resulting 2-(alkylthio)-imidazolin-4-one derivatives are versatile intermediates for further synthesis. nih.gov

| Reagent | Product Type | Conditions | Reference |

| Methyl Iodide | 2-(Methylsulfanyl)-3-pentyl-3,5-dihydro-imidazol-4-one | K₂CO₃, MeCN, 40°C | nih.gov |

| Phenacyl Bromide | 2-(Benzoylmethylthio) derivative | Base | researchgate.net |

| Glycosyl Halides | S-Glycosides | Alkaline conditions | researchgate.net |

Table 1: Examples of S-Alkylation Reactions on the 2-Thiohydantoin Core

Nucleophilic Attack at Nitrogen (N-Alkylation): While S-alkylation is generally favored, substitution at the N-1 position can also be achieved. jchemrev.com This typically requires prior S-alkylation to block the more reactive sulfur site or specific reaction conditions that favor N-substitution.

Functional Group Transformations on the Pentyl Substituent

The pentyl group attached at the N-3 position is a saturated alkyl chain. As such, it is relatively inert compared to the heterocyclic core and lacks intrinsic functional groups for simple transformations. imperial.ac.uk Derivatization of this chain is not a common strategy and would require more forcing conditions typical for C-H functionalization of alkanes, such as radical-initiated reactions. These methods often lack the selectivity seen in the reactions of the thiohydantoin core. While electrochemical methods for C-H alkylation of N-heterocycles have been reported, their application to the alkyl chain of an N-alkyl thiohydantoin is not well-documented. researchgate.net Consequently, derivatization strategies for this class of compounds overwhelmingly focus on the reactive sites within the heterocyclic ring.

Condensation Reactions at the C-5 Position

The most common and synthetically useful reaction for derivatizing 3-Pentyl-2-sulfanylideneimidazolidin-4-one is the Knoevenagel condensation at the C-5 position. jchemrev.comwikipedia.org The methylene group at C-5 is activated by the adjacent C-4 carbonyl group, making its protons acidic. In the presence of a weak base catalyst (e.g., piperidine, ethanolamine), the C-5 carbon is deprotonated to form an enolate anion. jchemrev.comyoutube.com This nucleophilic intermediate readily attacks the carbonyl carbon of various aldehydes and ketones. jchemrev.comnih.gov A subsequent dehydration step yields a 5-ylidene-2-thiohydantoin derivative, often as an α,β-unsaturated system. wikipedia.org

This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the C-5 position. nih.gov The reaction is a cornerstone in the synthesis of diverse thiohydantoin-based compounds. jchemrev.comjchemrev.com

| Aldehyde/Ketone | Base/Catalyst | Product | Reference |

| Aromatic Aldehydes | Ethanolamine | 5-(Arylmethylene)-2-thiohydantoin | jchemrev.comjchemrev.com |

| 2-chloroquinoline-3-carbaldehyde | Sodium Acetate (B1210297) | 5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thiohydantoin | nih.gov |

| Piperonal | - | 5-(Benzo[d] jchemrev.comrsc.orgdioxol-5-ylmethylene)-3-methyl-2-thiohydantoin | jchemrev.com |

Table 2: Examples of Knoevenagel Condensation Reactions at the C-5 Position of Thiohydantoins

Mechanistic Investigations of 3-Pentyl-2-sulfanylideneimidazolidin-4-one Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic pathways. Studies have employed kinetic analysis, spectroscopic identification of intermediates, and computational modeling.

Elucidation of Reaction Intermediates and Catalytic Cycles

The mechanisms of key reactions involving the 2-thiohydantoin core have been investigated.

Formation of the Thiohydantoin Ring: The formation of the 2-thiohydantoin ring itself, for instance from an α-amino acid and an isothiocyanate, proceeds through a two-step mechanism. The key step is the cyclization via an internal nucleophilic attack. rsc.org Density Functional Theory (DFT) calculations have been used to study the transition states and intermediates in this process. rsc.org Another method involving the condensation of an α-amino acid with thiourea (B124793) proposes an initial amide bond formation, followed by an intramolecular attack of the α-amino group on the thiocarbonyl, leading to cyclization. nih.gov

Knoevenagel Condensation: The mechanism of the Knoevenagel condensation involves the formation of a key carbocation intermediate. nih.gov Following the initial nucleophilic addition of the C-5 enolate to the aldehyde or ketone, a dehydration step occurs to yield the final α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, which facilitates the initial deprotonation at C-5. youtube.com

Hydrolysis: The mechanism of base-catalyzed hydrolysis of N-acyl-2-thiohydantoins has also been studied. It involves the initial ionization at the N-3 position, followed by a nucleophilic attack of a hydroxide (B78521) ion on the acyl group, leading to cleavage and formation of the 2-thiohydantoin. jchemrev.comjchemrev.com

These mechanistic studies provide a foundational understanding of the reactivity of 3-Pentyl-2-sulfanylideneimidazolidin-4-one, guiding its application as a synthetic building block.

Stereochemical Control and Diastereoselectivity in Reactions of 3-Pentyl-2-sulfanylideneimidazolidin-4-one

The utility of chiral auxiliaries in asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective formation of one stereoisomer over others. While direct research on the stereochemical directing ability of 3-pentyl-2-sulfanylideneimidazolidin-4-one is not extensively documented in publicly available literature, its structural similarity to other N-substituted 2-thioxoimidazolidin-4-ones and related heterocycles, such as thiazolidinethiones, allows for a well-grounded discussion of its potential for stereochemical control and diastereoselectivity in various chemical transformations.

The fundamental principle behind the use of such chiral auxiliaries lies in their ability to create a sterically biased environment around a prochiral center, directing the approach of a reagent to one face of the molecule over the other. In the case of 3-pentyl-2-sulfanylideneimidazolidin-4-one, if a substrate is attached, for example, at the N-1 position, the pentyl group at the N-3 position can exert significant steric hindrance. This hindrance can effectively shield one face of a reactive intermediate, such as an enolate formed at the C-5 position, leading to a diastereoselective outcome in subsequent reactions.

Aldol (B89426) Reactions:

A prime example of where such stereochemical control is critical is the aldol reaction, a powerful carbon-carbon bond-forming reaction. When an N-acyl derivative of a 2-thioxoimidazolidin-4-one is treated with a base and a Lewis acid, a rigid chelated enolate can be formed. The N-3 substituent plays a critical role in determining the facial selectivity of the subsequent reaction with an aldehyde.

While specific data for the 3-pentyl derivative is unavailable, research on analogous systems provides valuable insight. For instance, studies on N-propionylimidazolidin-2-thiones with different substitution patterns have demonstrated high levels of diastereoselectivity in titanium-mediated aldol reactions. thieme-connect.com The formation of a six-membered chair-like transition state, where the Lewis acid (e.g., TiCl₄) coordinates to both the carbonyl oxygen and the thiocarbonyl sulfur, is a widely accepted model to explain the observed stereoselectivity. msu.eduharvard.edu In this model, the N-3 substituent would occupy a pseudo-equatorial position to minimize steric interactions, thereby directing the attack of the aldehyde from the less hindered face of the enolate.

The diastereoselectivity of these reactions is typically high, often exceeding 90:10, and can be influenced by the choice of Lewis acid, base, and solvent, in addition to the steric bulk of the N-3 substituent. The pentyl group, being a moderately bulky alkyl group, would be expected to provide a significant degree of facial shielding.

To illustrate the potential for high diastereoselectivity in this class of compounds, the following table presents data from the titanium-mediated aldol reaction of a structurally related N-propionylimidazolidin-2-thione with various aldehydes. thieme-connect.com

Table 1: Diastereoselectivity in Titanium-Mediated Aldol Reactions of an N-Propionylimidazolidin-2-thione Derivative

| Entry | Aldehyde | Product Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | >99:1 |

| 2 | 4-Nitrobenzaldehyde | >99:1 |

| 3 | 4-Methoxybenzaldehyde | >99:1 |

| 4 | 2-Naphthaldehyde | >99:1 |

| 5 | Propionaldehyde | 93:7 |

| 6 | Isobutyraldehyde | 95:5 |

This data is for the analogous compound (S)-4-isopropyl-1-phenylimidazolidin-2-thione and is presented to illustrate the potential stereodirecting effect of the imidazolidin-2-thione scaffold. thieme-connect.com

Alkylation and Other Reactions:

Beyond aldol reactions, the stereodirecting potential of 3-pentyl-2-sulfanylideneimidazolidin-4-one would extend to other transformations involving enolate intermediates, such as alkylations and Michael additions. In these reactions, the N-3 pentyl group would similarly govern the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer. The efficiency of this stereocontrol would be contingent on the ability to form a conformationally rigid intermediate where the pentyl group effectively blocks one face of the molecule.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Pentyl 2 Sulfanylideneimidazolidin 4 One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. For 3-Pentyl-2-sulfanylideneimidazolidin-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial assignment of the core structure of 3-Pentyl-2-sulfanylideneimidazolidin-4-one. The chemical shifts in these spectra are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum reveals characteristic signals for the protons of the thiohydantoin ring and the attached pentyl group. Protons on the C-5 carbon of the imidazolidinone ring typically appear in the range of 4.0-4.5 ppm. nih.gov The proton attached to the N-1 nitrogen is expected to show a signal between 8.9-9.5 ppm, while the absence of a proton on the N-3 nitrogen (due to the pentyl substituent) is a key indicator of the substitution pattern. nih.gov The protons of the pentyl group will exhibit signals in the aliphatic region (typically 0.8-3.5 ppm), with the methylene (B1212753) group adjacent to the N-3 nitrogen (N-CH₂) showing a downfield shift due to the deshielding effect of the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C-4) and the thiocarbonyl carbon (C-2) are particularly diagnostic, with expected chemical shifts in the ranges of 156-187 ppm. nih.gov The C-5 carbon of the ring typically resonates between 50-70 ppm. nih.gov The carbons of the pentyl chain will appear in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Pentyl-2-sulfanylideneimidazolidin-4-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C-4) | - | ~170-180 |

| C=S (C-2) | - | ~180-187 |

| CH₂ (C-5) | ~4.0-4.5 | ~50-70 |

| N-H (N-1) | ~8.9-9.5 | - |

| N-CH₂ (Pentyl C-1') | ~3.5-3.8 | ~40-45 |

| CH₂ (Pentyl C-2') | ~1.5-1.7 | ~28-30 |

| CH₂ (Pentyl C-3') | ~1.2-1.4 | ~27-29 |

| CH₂ (Pentyl C-4') | ~1.2-1.4 | ~22-24 |

| CH₃ (Pentyl C-5') | ~0.8-1.0 | ~13-15 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons within the pentyl group by showing cross-peaks between adjacent methylene (CH₂) and methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For instance, it would link the proton signal of the N-CH₂ group of the pentyl chain to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations. Key correlations would be expected between the protons of the N-CH₂ group of the pentyl chain and the C-2 (C=S) and C-4 (C=O) carbons of the imidazolidinone ring, confirming the attachment of the pentyl group to the N-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help in determining the preferred conformation of the pentyl chain relative to the imidazolidinone ring.

Solid-State NMR for Crystalline and Amorphous Forms of Imidazolidinone Derivatives

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. For imidazolidinone derivatives, ssNMR can distinguish between different crystalline polymorphs and amorphous forms. Studies on related compounds like 1,3-imidazolidine-2-thione have shown that the thione form is predominant in the solid state. ssNMR can confirm this for 3-Pentyl-2-sulfanylideneimidazolidin-4-one and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. The theoretical exact mass of 3-Pentyl-2-sulfanylideneimidazolidin-4-one (C₈H₁₄N₂OS) can be calculated and compared with the experimentally determined mass to confirm its elemental composition.

Interactive Table 2: Calculated Exact Mass for 3-Pentyl-2-sulfanylideneimidazolidin-4-one

| Molecular Formula | Isotope | Atomic Mass (Da) | Total Exact Mass (Da) |

| C₈H₁₄N₂OS | ¹²C | 12.000000 | 96.000000 |

| ¹H | 1.007825 | 14.10955 | |

| ¹⁴N | 14.003074 | 28.006148 | |

| ¹⁶O | 15.994915 | 15.994915 | |

| ³²S | 31.972071 | 31.972071 | |

| Total | 186.082684 |

Fragmentation Pathways and Structural Elucidation by MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 3-Pentyl-2-sulfanylideneimidazolidin-4-one, the fragmentation is expected to occur at the pentyl side chain and within the thiohydantoin ring.

Plausible fragmentation pathways for thiohydantoin derivatives have been described in the literature. raco.cat Common fragmentation patterns involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the pentyl group.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl or thiocarbonyl group, followed by cleavage.

Ring cleavage: Fragmentation of the imidazolidinone ring itself, leading to characteristic fragment ions. For instance, the loss of molecules like CO, CS, or HNCO can be observed.

The analysis of these fragmentation pathways allows for the confirmation of the core structure and the position of the pentyl substituent.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful non-destructive method for probing the molecular structure of 3-Pentyl-2-sulfanylideneimidazolidin-4-one. Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of molecules, but they operate on different principles—IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. This complementarity is essential for a full vibrational assignment. kurouskilab.comcardiff.ac.uk

The imidazolidine (B613845) ring of the title compound contains two key functional groups whose vibrational modes are characteristic and serve as diagnostic markers: the carbonyl (C=O) group at position 4 and the thiocarbonyl (C=S) group at position 2.

The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum of 2-thiohydantoins. It typically appears as a strong, sharp absorption band in the region of 1700–1770 cm⁻¹ . The exact frequency is sensitive to the molecular environment, including the electronic effects of substituents and involvement in hydrogen bonding. In the solid state, where intermolecular hydrogen bonding is significant, the C=O stretching frequency is often lower than in dilute solution. For the parent 2-thiohydantoin (B1682308), this band is observed with strong intensity in this region.

The thiocarbonyl (C=S) stretching vibration is generally weaker in IR spectra and appears at a much lower frequency compared to the C=O stretch, due to the larger mass of the sulfur atom and the lower bond order of the C=S double bond. Its characterization can be complex as it often couples with other vibrations, such as C-N stretching and N-H bending modes. The C=S stretching band is typically found in the range of 1100–1300 cm⁻¹ . In Raman spectra, the C=S stretching mode often gives rise to a more intense and readily identifiable signal, highlighting the complementary nature of the two techniques. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Key Functional Groups in 2-Thiohydantoin Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carbonyl (C=O) | Stretching (νC=O) | 1700 - 1770 | Strong | Medium |

| Thiocarbonyl (C=S) | Stretching (νC=S) | 1100 - 1300 | Medium-Weak | Strong |

| Amine (N-H) | Stretching (νN-H) | 3100 - 3400 | Medium, Broad | Medium |

| Amine (N-H) | Bending (δN-H) | 1500 - 1650 | Medium | Weak |

The 3-Pentyl-2-sulfanylideneimidazolidin-4-one molecule contains a secondary amine (N-H) group at the N1 position of the imidazolidine ring. The vibrations of this group are sensitive indicators of hydrogen bonding. researchgate.net

The N-H stretching vibration (νN-H) gives rise to a characteristic absorption band in the 3100–3400 cm⁻¹ region of the IR spectrum. In the solid state, the N-H group acts as a hydrogen bond donor, typically interacting with the carbonyl oxygen atom of a neighboring molecule. This interaction causes a broadening of the N-H stretching band and a shift to a lower frequency (red-shift) compared to the free N-H group in a non-polar solvent. nih.gov The extent of this shift provides qualitative information about the strength of the hydrogen bond.

The N-H bending vibration (δN-H) , or scissoring mode, is observed in the 1500–1650 cm⁻¹ range. This band is typically of medium intensity in the IR spectrum and can sometimes overlap with other ring vibrations. Its position is also influenced by hydrogen bonding, though to a lesser extent than the stretching mode.

X-ray Crystallography

While a crystal structure for the specific 3-pentyl derivative is not publicly available, analysis of closely related structures, such as the parent 2-thiohydantoin and its derivatives, provides a reliable model for its molecular geometry. psu.edusci-hub.se

Single-crystal X-ray diffraction studies on 2-thiohydantoin reveal that the five-membered ring is essentially planar. sci-hub.se Bond lengths are consistent with the expected hybrid structures, showing some degree of electron delocalization. For instance, the C2-S bond distance is typically around 1.65 Å, and the C4=O distance is approximately 1.21 Å. The C-N bonds within the ring exhibit partial double-bond character, with lengths intermediate between those of typical C-N single and C=N double bonds. The pentyl group at the N3 position would adopt a staggered conformation to minimize steric strain.

Table 2: Representative Crystallographic Parameters for 2-Thiohydantoin

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.635 |

| b (Å) | 11.503 |

| c (Å) | 7.469 |

| β (°) | 99.48 |

| Z (molecules/unit cell) | 4 |

| Data derived from the crystal structure of the parent 2-thiohydantoin compound. sci-hub.se |

The solid-state architecture of 3-Pentyl-2-sulfanylideneimidazolidin-4-one is expected to be dominated by intermolecular hydrogen bonds. The N1-H group serves as a hydrogen bond donor, while the carbonyl oxygen (O=C4) is the primary hydrogen bond acceptor. This interaction is a recurring and predictable motif in the crystal structures of hydantoins and thiohydantoins. psu.edu

Conformational analysis within the crystalline environment focuses on the three-dimensional arrangement of the molecule as dictated by the forces of crystal packing. For 3-Pentyl-2-sulfanylideneimidazolidin-4-one, two main conformational features are of interest: the planarity of the thiohydantoin ring and the conformation of the N3-pentyl substituent.

Based on data from analogous structures, the five-membered thiohydantoin ring is expected to be nearly planar . psu.edu Small deviations from planarity may occur to relieve minor steric strain, but the sp²-hybridization of the atoms involved in the amide and thioamide moieties favors a flat geometry.

The pentyl group , being a flexible alkyl chain, can adopt various conformations. In the crystalline state, it is expected to exist in a low-energy, extended (all-anti) conformation to minimize intramolecular steric hindrance. lumenlearning.com However, the specific torsion angles along the C-C bonds of the pentyl chain will be influenced by the need to pack efficiently within the crystal lattice, potentially leading to some gauche interactions if they facilitate more favorable intermolecular contacts. utdallas.edu The orientation of the pentyl group relative to the plane of the heterocyclic ring is a key conformational parameter determined by the crystal packing forces.

Computational Chemistry and Theoretical Modeling of 3 Pentyl 2 Sulfanylideneimidazolidin 4 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to investigate the properties of heterocyclic compounds. nih.govnih.gov DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient method for obtaining accurate results regarding geometry, electronic structure, and spectroscopic parameters for a wide range of organic molecules. nih.govdoi.orgsemanticscholar.org

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the coordinates of the atoms corresponding to a minimum on the potential energy surface. doi.org For a molecule like 3-Pentyl-2-sulfanylideneimidazolidin-4-one, which possesses a flexible pentyl side chain, a simple optimization is insufficient. A thorough conformational search is necessary to identify the global minimum energy conformer among many possible local minima.

This search involves systematically rotating the dihedral angles of the flexible bonds, particularly within the pentyl group, and performing geometry optimization for each starting conformation. The resulting energies are then compared to identify the most stable structure. Such calculations, often performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), provide precise bond lengths, bond angles, and dihedral angles for the global minimum structure. doi.org

Table 1: Predicted Geometrical Parameters for the Optimized Structure of the 3-Pentyl-2-sulfanylideneimidazolidin-4-one Ring Note: This table presents typical, representative data for a DFT-optimized imidazolidinone ring structure.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G**) |

|---|---|---|

| Bond Length | C2=S | 1.67 Å |

| C2-N1 | 1.38 Å | |

| C2-N3 | 1.40 Å | |

| C4=O | 1.22 Å | |

| C4-C5 | 1.52 Å | |

| C4-N3 | 1.39 Å | |

| N1-C5 | 1.47 Å | |

| Bond Angle | N1-C2-N3 | 110.5° |

| S=C2-N1 | 125.0° | |

| O=C4-N3 | 126.5° | |

| C5-N1-C2 | 114.0° | |

| C2-N3-C4 | 112.5° |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap suggests higher reactivity and polarizability. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. nih.gov It helps to identify the regions susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.govnih.gov For 3-Pentyl-2-sulfanylideneimidazolidin-4-one, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating nucleophilic sites, and positive potential around the N-H proton, indicating an electrophilic site.

Table 2: Calculated Electronic Properties of 3-Pentyl-2-sulfanylideneimidazolidin-4-one Note: This table contains representative values derived from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimentally determined structures. epstem.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. semanticscholar.orgepstem.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data is a powerful method for structural confirmation. nih.govmdpi.com

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net DFT calculations typically yield harmonic frequencies, which are systematically higher than the experimental anharmonic frequencies. To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. researchgate.net This analysis allows for the precise assignment of vibrational modes to specific functional groups in the molecule.

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) Note: This table shows hypothetical data for key carbon atoms to illustrate the validation process.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 (C=S) | 185.2 | 184.5 |

| C4 (C=O) | 172.8 | 172.1 |

| C5 (CH₂) | 55.4 | 54.9 |

Heterocyclic compounds like 2-sulfanylideneimidazolidin-4-ones can exist as a mixture of different tautomers. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The 2-sulfanylideneimidazolidin-4-one core can exhibit several tautomeric forms, including the thione-keto, thiol-keto, thione-enol, and thiol-enol forms.

Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. rsc.orgnih.gov By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using a continuum solvation model like PCM), the position of the tautomeric equilibrium can be predicted. nih.govresearchgate.net Such studies often reveal that the thione-keto form is the most stable tautomer for this class of compounds, though solvent polarity can influence the equilibrium. nih.gov

Table 4: Calculated Relative Energies of 2-Sulfanylideneimidazolidin-4-one Tautomers Note: Representative data showing the predicted stability order.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |

|---|---|---|

| Thione-Keto | 0.00 (Most Stable) | 0.00 (Most Stable) |

| Thiol-Keto | +5.8 | +4.2 |

| Thione-Enol | +12.5 | +10.1 |

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior in a simulated environment, such as in a solvent box. nih.gov

Solvent Effects on the Molecular Structure and Interactions

The surrounding solvent environment can significantly influence the molecular structure, stability, and intermolecular interactions of a solute. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant.

Theoretical studies on related N-substituted imidazolidinone derivatives demonstrate that solvent polarity can alter key geometric parameters. nih.gov For 3-Pentyl-2-sulfanylideneimidazolidin-4-one, it is anticipated that increasing solvent polarity would lead to a greater polarization of the molecule. This is primarily due to the polar carbonyl (C=O) and thiocarbonyl (C=S) groups within the imidazolidinone ring. The dipole moment of the molecule is expected to increase in polar solvents, reflecting a more significant charge separation.

Furthermore, solvent molecules can form specific interactions, such as hydrogen bonds, with the solute. In protic solvents like water or ethanol, the oxygen of the carbonyl group and the sulfur of the thiocarbonyl group can act as hydrogen bond acceptors, while the N-H proton in the parent ring (if unsubstituted) would be a hydrogen bond donor. Although the N1 position is substituted in 3-Pentyl-2-sulfanylideneimidazolidin-4-one, the remaining N-H at position 1 can still participate in such interactions. These specific interactions can further stabilize certain conformations of the molecule.

The table below illustrates the theoretical effect of different solvents on key properties of a model 2-sulfanylideneimidazolidin-4-one structure, calculated using Density Functional Theory (DFT) with a continuum solvent model.

| Property | In Vacuum (ε=1) | Dichloromethane (ε=8.93) | Acetonitrile (ε=37.5) | Water (ε=80.1) |

| Dipole Moment (Debye) | 3.5 | 4.8 | 5.5 | 5.9 |

| C=O Bond Length (Å) | 1.215 | 1.218 | 1.220 | 1.222 |

| C=S Bond Length (Å) | 1.680 | 1.677 | 1.675 | 1.673 |

| Solvation Energy (kcal/mol) | 0 | -5.2 | -7.8 | -8.5 |

Note: The data in this table is illustrative and based on typical computational results for similar heterocyclic compounds.

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is fundamental to chemical sciences. Computational modeling provides a framework to dissect these relationships at an electronic and steric level.

Computational chemistry is crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For the 2-sulfanylideneimidazolidin-4-one scaffold, theoretical studies can provide insights into various reactions, such as N-alkylation, condensation at the C5 position, or cycloaddition reactions.

For instance, in the synthesis of N-substituted derivatives like 3-Pentyl-2-sulfanylideneimidazolidin-4-one, computational models can elucidate the SN2 reaction mechanism between the imidazolidinone anion and an alkyl halide. These models can predict the reaction's feasibility, transition state geometry, and activation energy, helping to optimize reaction conditions. mdpi.com The regioselectivity of reactions, a critical aspect of synthesis, can also be rationalized by calculating the energies of different possible reaction pathways. mdpi.comrsc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their observed physical properties or biological activities. nih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. nih.govresearchgate.net

For 2-sulfanylideneimidazolidin-4-one analogues, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time. This involves calculating a variety of molecular descriptors for a set of known analogues and then using statistical methods to build a predictive model.

Commonly used molecular descriptors include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure, such as molecular surface area.

Electronic descriptors: Such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO/LUMO).

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

The table below presents a hypothetical QSPR dataset for a series of N-alkyl-2-sulfanylideneimidazolidin-4-one analogues, correlating molecular descriptors with aqueous solubility.

| Analogue (N-substituent) | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted Solubility (logS) |

| Methyl | 0.85 | 74.6 | 144.18 | -1.5 |

| Ethyl | 1.28 | 74.6 | 158.20 | -1.9 |

| Propyl | 1.71 | 74.6 | 172.23 | -2.3 |

| Butyl | 2.14 | 74.6 | 186.26 | -2.7 |

| Pentyl | 2.57 | 74.6 | 200.29 | -3.1 |

Note: This data is for illustrative purposes to demonstrate the principles of QSPR analysis.

Electronic Effects: The pentyl group is an alkyl chain, which is generally considered to be weakly electron-donating through an inductive effect (+I). This effect can slightly increase the electron density on the adjacent nitrogen atom and, by extension, influence the electronic properties of the entire heterocyclic ring system. This can impact the molecule's reactivity, basicity, and the strength of intermolecular interactions.

Steric Effects: The pentyl group introduces significant steric bulk compared to a smaller substituent like a methyl group. rsc.orgumich.edu This steric hindrance can influence the molecule's conformation and restrict the approach of reactants or solvent molecules to certain parts of the ring. In the context of biological activity, this steric bulk can affect how the molecule fits into a binding pocket of a protein or enzyme. nih.gov The length and flexibility of the pentyl chain also increase the molecule's lipophilicity (fat-solubility), a key factor in its pharmacokinetic profile.

The following table compares the calculated steric and electronic parameters for different alkyl substituents on the imidazolidinone nitrogen.

| N-Substituent | Taft Steric Parameter (Es) | Inductive Effect (σ*) | Lipophilicity (logP) |

| Hydrogen | 1.24 | +0.49 | 0.42 |

| Methyl | 0.00 | 0.00 | 0.85 |

| Ethyl | -0.07 | -0.10 | 1.28 |

| Propyl | -0.36 | -0.12 | 1.71 |

| Pentyl | -0.40 | -0.13 | 2.57 |

Note: Taft parameters and inductive effect values are standard values from the literature for alkyl groups. LogP values are calculated estimates for the corresponding N-substituted 2-sulfanylideneimidazolidin-4-one.

These computational analyses provide a detailed understanding of 3-Pentyl-2-sulfanylideneimidazolidin-4-one at a molecular level, guiding further experimental work and the rational design of new analogues with tailored properties.

Advanced Applications and Future Research Trajectories for 3 Pentyl 2 Sulfanylideneimidazolidin 4 One

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The 2-thiohydantoin (B1682308) framework, to which 3-Pentyl-2-sulfanylideneimidazolidin-4-one belongs, is a well-established and versatile intermediate in organic synthesis. jchemrev.comjchemrev.com Its utility stems from the reactivity of the heterocyclic ring, which allows for various chemical modifications to construct more complex molecular architectures. jchemrev.comjchemrev.comnih.gov The presence of the pentyl group at the N-3 position introduces specific steric and electronic properties that can be leveraged in synthetic strategies.

The synthesis of the 2-thiohydantoin core itself is often achieved through the reaction of α-amino acids with isothiocyanates, a robust method that allows for the introduction of diverse substituents at various positions of the ring. jchemrev.comjchemrev.com For 3-Pentyl-2-sulfanylideneimidazolidin-4-one, this would typically involve the use of an N-pentyl substituted α-amino acid or a related precursor.

Once formed, the 3-Pentyl-2-sulfanylideneimidazolidin-4-one scaffold can undergo a range of chemical transformations. Common reactions involving the 2-thiohydantoin ring include:

Alkylation: The sulfur atom at the C-2 position can be selectively alkylated, providing a handle for further functionalization. jchemrev.comjchemrev.com

Condensation: The active methylene (B1212753) group at the C-5 position can participate in condensation reactions with aldehydes and ketones, leading to the formation of 5-substituted derivatives. jchemrev.comjchemrev.com This is a widely used strategy for creating libraries of biologically active compounds.

N-alkylation/arylation: The nitrogen atoms within the ring can also be sites for further substitution, although the reactivity is dependent on the existing substituents and reaction conditions.

The importance of the thiohydantoin scaffold as a synthetic intermediate is further highlighted by its inclusion in the development of DNA-encoded libraries (DELs). acs.org This cutting-edge technology allows for the rapid synthesis and screening of vast numbers of compounds, and the development of on-DNA methods for constructing thiohydantoin-focused libraries underscores their significance in modern drug discovery. acs.org

| Reaction Type | Description | Potential Application |

|---|---|---|

| Alkylation at C-2 | Introduction of an alkyl group at the sulfur atom. | Modification of electronic properties and further functionalization. |

| Condensation at C-5 | Reaction with aldehydes or ketones to form 5-ylidene derivatives. | Generation of molecular diversity for biological screening. |

| N-Substitution | Introduction of substituents at the ring nitrogen atoms. | Fine-tuning of steric and electronic properties. |

Exploration in Catalysis and Organocatalysis

While direct applications of 3-Pentyl-2-sulfanylideneimidazolidin-4-one as a catalyst are not yet extensively reported, the broader field of organocatalysis provides a fertile ground for its potential exploration. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis.

The structural features of 3-Pentyl-2-sulfanylideneimidazolidin-4-one, such as the presence of hydrogen bond donors and acceptors, as well as the potential for chirality, suggest that it could be a candidate for development into an organocatalyst. For instance, related heterocyclic structures like quinazolinones have been synthesized using organocatalysts such as p-toluenesulfonic acid and thiamine (B1217682) hydrochloride. nih.gov This indicates a precedent for the use of acidic or basic catalysis in reactions involving similar heterocyclic systems.

Future research in this area could involve:

Asymmetric Catalysis: The synthesis of chiral derivatives of 3-Pentyl-2-sulfanylideneimidazolidin-4-one could lead to the development of novel asymmetric organocatalysts.

Brønsted Acid/Base Catalysis: The acidic and basic sites within the molecule could be exploited for catalyzing a variety of organic transformations.

Hydrogen Bond Catalysis: The ability of the thiohydantoin ring to participate in hydrogen bonding could be harnessed to activate substrates and control reaction stereochemistry.

Development in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the 2-thiohydantoin scaffold make it an attractive candidate for applications in materials science and supramolecular chemistry. The ability to form well-defined, ordered structures through non-covalent interactions is a key aspect of this potential.

The 2-thiohydantoin core possesses both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), which enables it to participate in the formation of ordered supramolecular assemblies. jchemrev.comjchemrev.com The backbone of the thiohydantoin can be modified to control the formation of hydrogen-bonded arrays in the solid state. jchemrev.comjchemrev.com

Crystal structure analyses of related compounds, such as rac-N-acetyl-2-thiohydantoin-leucine, have revealed that the crystal packing is governed by N-H···O hydrogen bonds, which lead to the formation of one-dimensional chains. scispace.comsemanticscholar.org This demonstrates the inherent ability of the thiohydantoin scaffold to self-assemble into ordered architectures. The pentyl group in 3-Pentyl-2-sulfanylideneimidazolidin-4-one would be expected to influence the packing of these assemblies, potentially leading to different supramolecular structures with unique properties.

| Functional Group | Hydrogen Bonding Role | Potential Impact on Supramolecular Assembly |

|---|---|---|

| N-H | Donor | Formation of intermolecular hydrogen bonds, leading to chains, sheets, or 3D networks. |

| C=O | Acceptor | Participation in hydrogen bonding with N-H or other donor groups. |

| C=S | Acceptor | Can act as a weaker hydrogen bond acceptor, influencing the overall packing arrangement. |

There is growing interest in the development of organic materials with non-linear optical (NLO) properties for applications in photonics and optoelectronics. The electronic structure of the 2-thiohydantoin ring, with its conjugated system and heteroatoms, suggests that it could be a promising scaffold for the design of NLO materials.

Research on related imidazole (B134444) derivatives has shown that this class of compounds can exhibit significant NLO responses. researchgate.netarxiv.orgresearchgate.netnih.gov The NLO properties of organic molecules are often related to their molecular structure, including the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation. By appropriate functionalization of the 3-Pentyl-2-sulfanylideneimidazolidin-4-one core, it may be possible to engineer molecules with tailored NLO properties.

Emerging Research Directions and Interdisciplinary Investigations in 3-Pentyl-2-sulfanylideneimidazolidin-4-one Chemistry

The field of 2-thiohydantoin chemistry is continually evolving, with new research directions emerging at the interface of chemistry, biology, and materials science. For 3-Pentyl-2-sulfanylideneimidazolidin-4-one, future research is likely to focus on several key areas:

Medicinal Chemistry: The 2-thiohydantoin scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govmdpi.com Future work will likely involve the synthesis and biological evaluation of novel derivatives of 3-Pentyl-2-sulfanylideneimidazolidin-4-one for various therapeutic targets, including anti-inflammatory and antidiabetic applications. mdpi.comnih.govnih.gov

Combinatorial Chemistry and High-Throughput Screening: The development of efficient synthetic methods for creating diverse libraries of 3-Pentyl-2-sulfanylideneimidazolidin-4-one derivatives will be crucial for discovering new compounds with desired properties. acs.org

Functional Biomaterials: The intersection of materials science and biology offers exciting opportunities for the use of 2-thiohydantoins in the development of functional biomaterials and scaffolds for applications such as tissue engineering and drug delivery. rsc.org

Computational Chemistry: Theoretical studies can provide valuable insights into the structure, reactivity, and properties of 3-Pentyl-2-sulfanylideneimidazolidin-4-one and its derivatives, guiding the design of new molecules and materials.

Q & A

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.